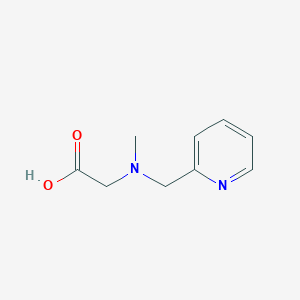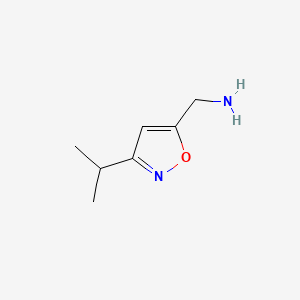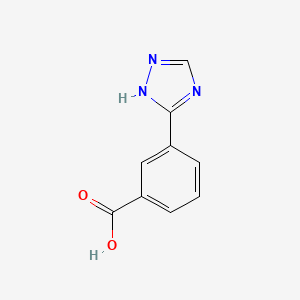
2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" is a derivative of pyrrole-3-carbaldehyde, which is a significant building block in organic synthesis. Pyrrole derivatives are known for their applications in various fields, including pharmaceuticals, materials science, and as analytical reagents .
Synthesis Analysis
The synthesis of pyrrole-2-carbaldehyde derivatives, which are structurally related to the compound , can be achieved through oxidative annulation and direct Csp3-H to C=O oxidation. This method has been demonstrated using aryl methyl ketones, arylamines, and acetoacetate esters, providing a practical approach to these compounds without the need for stoichiometric quantities of hazardous oxidants .
Molecular Structure Analysis
While the specific molecular structure of "2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" is not directly discussed in the provided papers, related compounds such as dimethylindium-pyridine-2-carbaldehyde oximate have been studied. These compounds exhibit complex coordination chemistry, with the indium atoms adopting a distorted trigonal bipyramidal geometry .
Chemical Reactions Analysis
Pyrrole-2-carbaldehyde derivatives are reactive towards various reagents. For instance, they can react with primary amino groups under mild conditions, as demonstrated by the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde for the derivatization of amino acids for HPLC analysis . Additionally, reactions with organo-derivatives of Group III elements have been explored, leading to the formation of oximates with potential fused-ring structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be inferred from related compounds. For example, the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent suggests that it has suitable reactivity and stability under ambient conditions for analytical applications . The crystal structures of various pyrrole derivatives reveal their propensity to form hydrogen-bonded dimers and polymers, which could influence their physical properties such as solubility and melting points .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Crystal and Molecular Structure Studies : Research on related compounds, like dimethylindium-pyridine-2-carbaldehyde oximate, elucidates the crystal and molecular structures, offering insights into coordination chemistry and potential applications in material science (Shearer et al., 1980).
Synthesis of Pyrrole Derivatives : Studies on the synthesis of pyrrole chalcone derivatives and their spectroscopic confirmation highlight the versatility of pyrrole compounds in organic synthesis and potential applications in designing new molecules with specific properties (Singh et al., 2014).
Heterocyclic Chemistry
- Pyrrolyl Compounds Synthesis : The regiospecific preparation of group 14 5-metallated pyrrole-2-carbaldehydes provides a foundation for further explorations in heterocyclic chemistry and the development of novel compounds with potential applications in catalysis and material science (Denat et al., 1992).
Molecular Interactions and Catalysis
Molecular Interactions : The study of 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole showcases the importance of hydrogen bonding in molecular interactions, which could have implications in the design of molecular recognition systems and sensors (Geiger & Destefano, 2014).
Catalysis in Polymerization : Research on aluminum and zinc complexes supported by pyrrole-based ligands in the ring-opening polymerization of ε-caprolactone points to potential applications in polymer science, offering pathways to synthesize biodegradable plastics and other polymers (Qiao et al., 2011).
Novel Synthetic Methods
Multicomponent Reactions : The development of novel multicomponent synthesis of pyridine-pyrimidines catalyzed by ionic liquid supports highlights innovative approaches in synthetic organic chemistry, providing efficient methods for constructing complex molecules (Rahmani et al., 2018).
Reactions of Pyrroles with Carbon Monoxide and Ethanol : Studies on the reactions of dimethylpyrrole with carbon monoxide and ethanol to produce various pyrrole-carbaldehydes showcase the flexibility of pyrrole compounds in organic synthesis, offering pathways to novel compounds with potential applications in pharmaceuticals and agrochemicals (Treibs & Wilhelm, 1979).
Propriétés
IUPAC Name |
2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-5-13(14-7-9)15-10(2)6-12(8-16)11(15)3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMPWCOWGBYEPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)












